Cas no 878692-26-3 (4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one)
4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
- 4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
- 2-Pyrrolidinone, 4-[1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl]-1-(2-propen-1-yl)-
- 878692-26-3
- VU0493117-1
- AKOS000714289
- F3243-0978
- UPCMLD0ENAT5840779:001
- 1-allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Z239092848
- AKOS016316724
- 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
-
- Inchi: 1S/C23H25N3O3/c1-3-12-25-16-17(15-22(25)27)23-24-20-6-4-5-7-21(20)26(23)13-14-29-19-10-8-18(28-2)9-11-19/h3-11,17H,1,12-16H2,2H3
- InChI Key: YQDJIASKNIIBGC-UHFFFAOYSA-N
- SMILES: N1(CC=C)CC(C2N(CCOC3=CC=C(OC)C=C3)C3=CC=CC=C3N=2)CC1=O
Computed Properties
- Exact Mass: 391.18959167g/mol
- Monoisotopic Mass: 391.18959167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 56.6Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 640.2±55.0 °C(Predicted)
- pka: 4.80±0.10(Predicted)
4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3243-0978-2μmol |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-5μmol |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-10μmol |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-20μmol |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-1mg |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-2mg |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-3mg |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-4mg |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-5mg |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3243-0978-10mg |
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-26-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
4-{1-2-(4-Methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one: A Comprehensive Overview
The compound with CAS No 878692-26-3, known as 4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrrolidinone ring fused with a benzodiazole moiety and a propenyl group. The presence of these functional groups endows the molecule with unique properties that make it a promising candidate for various applications.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials. For instance, researchers have explored its role in the development of high-performance polymers and organic semiconductors. The benzodiazole moiety, in particular, has been shown to contribute significantly to the electronic properties of the resulting materials. This has led to its consideration in applications ranging from flexible electronics to advanced display technologies.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of the product. This approach not only enhances the efficiency of the synthesis but also aligns with the growing trend toward sustainable chemical processes.
The pharmacological properties of this compound have also been a subject of interest. Preliminary studies suggest that it may exhibit bioactivity against certain enzymes and cellular pathways. However, further research is required to fully understand its potential as a therapeutic agent. The presence of the methoxyphenoxy group introduces additional complexity to its pharmacokinetic profile, which could influence its bioavailability and metabolic pathways.
From an environmental perspective, the compound's stability and biodegradability are critical considerations. Recent investigations have demonstrated that under specific conditions, it undergoes hydrolysis to yield less complex byproducts. This information is crucial for assessing its environmental impact and ensuring its safe handling in industrial settings.
In conclusion, 4-{1-2-(4-methoxyphenoxy)ethyl-1H-1,3-benzodiazol-2-yli}-1-(propenyl)pyrrolidinone represents a versatile molecule with diverse applications across multiple disciplines. Its intricate structure and functional groups make it a valuable tool for researchers in both academia and industry. As ongoing studies continue to unravel its full potential, this compound is poised to play an increasingly important role in the development of innovative materials and therapies.
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